molecular formula C18H21NO3 B5771873 2-(4-ethylphenoxy)-N-(2-methoxybenzyl)acetamide

2-(4-ethylphenoxy)-N-(2-methoxybenzyl)acetamide

Cat. No. B5771873
M. Wt: 299.4 g/mol
InChI Key: LZZWODUIPILJMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-ethylphenoxy)-N-(2-methoxybenzyl)acetamide, also known as EMA401, is a small molecule drug that has been developed as a potential treatment for chronic pain. Chronic pain is a debilitating condition that affects millions of people worldwide and is often difficult to treat with currently available therapies. EMA401 has shown promise in preclinical studies and is currently being evaluated in clinical trials for its efficacy in treating chronic pain.

Mechanism of Action

The mechanism of action of 2-(4-ethylphenoxy)-N-(2-methoxybenzyl)acetamide is not fully understood, but it is thought to act by inhibiting the activity of a specific subtype of the P2X3 receptor, which is involved in the transmission of pain signals. By inhibiting this receptor, 2-(4-ethylphenoxy)-N-(2-methoxybenzyl)acetamide may be able to reduce the transmission of pain signals and thereby reduce pain.
Biochemical and Physiological Effects:
2-(4-ethylphenoxy)-N-(2-methoxybenzyl)acetamide has been shown to have a number of biochemical and physiological effects in preclinical studies. These include reducing the release of inflammatory cytokines, reducing the activity of glial cells, and reducing the sensitivity of pain receptors. These effects are thought to contribute to the analgesic properties of 2-(4-ethylphenoxy)-N-(2-methoxybenzyl)acetamide.

Advantages and Limitations for Lab Experiments

One advantage of 2-(4-ethylphenoxy)-N-(2-methoxybenzyl)acetamide is that it has been shown to be effective in a range of preclinical models of chronic pain, suggesting that it may have broad applicability as a treatment for chronic pain. However, one limitation is that the mechanism of action of 2-(4-ethylphenoxy)-N-(2-methoxybenzyl)acetamide is not fully understood, which may make it difficult to optimize dosing and predict potential side effects.

Future Directions

There are a number of potential future directions for research on 2-(4-ethylphenoxy)-N-(2-methoxybenzyl)acetamide. These include further studies to elucidate the mechanism of action of the drug, studies to optimize dosing and delivery of the drug, and clinical trials to evaluate the efficacy of 2-(4-ethylphenoxy)-N-(2-methoxybenzyl)acetamide in treating chronic pain in humans. Additionally, 2-(4-ethylphenoxy)-N-(2-methoxybenzyl)acetamide may have potential applications in other conditions characterized by chronic pain, such as fibromyalgia and chronic fatigue syndrome.

Synthesis Methods

2-(4-ethylphenoxy)-N-(2-methoxybenzyl)acetamide is synthesized using a multi-step process that involves the reaction of 2-methoxybenzylamine with 4-ethylphenol to form the intermediate 2-(4-ethylphenoxy)-N-(2-methoxybenzyl)benzamide. This intermediate is then reacted with acetic anhydride to form the final product, 2-(4-ethylphenoxy)-N-(2-methoxybenzyl)acetamide.

Scientific Research Applications

2-(4-ethylphenoxy)-N-(2-methoxybenzyl)acetamide has been extensively studied in preclinical models of chronic pain, including neuropathic pain, inflammatory pain, and cancer-related pain. These studies have shown that 2-(4-ethylphenoxy)-N-(2-methoxybenzyl)acetamide is able to reduce pain behaviors in these models, suggesting that it may be an effective treatment for chronic pain.

properties

IUPAC Name

2-(4-ethylphenoxy)-N-[(2-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-3-14-8-10-16(11-9-14)22-13-18(20)19-12-15-6-4-5-7-17(15)21-2/h4-11H,3,12-13H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZZWODUIPILJMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NCC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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